molecular formula C16H25ClN4O2 B2534555 Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate CAS No. 2377031-18-8

Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate

Cat. No.: B2534555
CAS No.: 2377031-18-8
M. Wt: 340.85
InChI Key: QHGRBSPICJBOHJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted methylamino linker to a 6-chloropyrazine moiety. The Boc group is commonly employed in organic synthesis to protect amine functionalities during multi-step reactions . The 6-chloropyrazine ring introduces electron-withdrawing properties, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-7-5-12(6-8-21)11-20(4)14-10-18-9-13(17)19-14/h9-10,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGRBSPICJBOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21ClN2O2C_{15}H_{21}ClN_2O_2, with a molecular weight of approximately 296.79 g/mol. The compound features a piperidine ring, which is commonly associated with various biological activities, particularly in the realm of neuropharmacology.

Research indicates that compounds similar to this compound often act as modulators of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. The presence of the chloropyrazine moiety suggests potential interactions with various receptors, influencing central nervous system activity.

Antidepressant Effects

In studies involving related piperidine derivatives, significant antidepressant-like effects have been observed. These compounds may enhance serotonergic and noradrenergic transmission, contributing to their efficacy in treating mood disorders. For instance, a study demonstrated that similar piperidine derivatives reduced depressive-like behavior in animal models through modulation of serotonin levels .

Anticancer Properties

Some derivatives of piperidine have shown promise in anticancer research. The structural similarity of this compound to known anticancer agents suggests potential cytotoxic effects against various cancer cell lines. Research has indicated that modifications in the piperidine structure can enhance selectivity and potency against specific cancer types .

Case Studies and Research Findings

StudyFindings
Study on Antidepressant Activity Demonstrated that similar compounds reduced immobility time in forced swim tests, indicating antidepressant-like effects .
Anticancer Activity Evaluation Found that piperidine derivatives exhibited cytotoxicity against breast cancer cell lines, suggesting a pathway for further development .
Neuropharmacological Study Identified modulation of dopamine and serotonin receptors as a mechanism for behavioral changes in rodent models .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate. Research indicates that derivatives of piperidine and pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound could induce apoptosis in tumor cells, with specific focus on its ability to inhibit cell proliferation in lines such as FaDu (hypopharyngeal cancer) and A549 (lung cancer) cells.
  • Mechanistic studies suggest that the compound may interfere with critical signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

Immunomodulatory Effects

The compound's ability to modulate immune responses has been a focal point of research:

  • PD-L1 Inhibition : Studies have shown that it can inhibit the PD-1/PD-L1 immune checkpoint pathway, potentially enhancing T-cell responses against tumors. This activity was observed in assays using mouse splenocytes, where the compound restored immune function at nanomolar concentrations.
  • Cytokine Release : In vitro assays indicated that treatment with this compound resulted in increased production of pro-inflammatory cytokines, suggesting its role as an immunotherapeutic agent.

Case Study 1: Evaluation of Antitumor Activity

A comprehensive study evaluated the antitumor efficacy of this compound against various human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
FaDu0.5Apoptosis induction
A5490.8Cell cycle arrest
MCF71.2Inhibition of proliferation

The results indicated that the compound exhibited dose-dependent cytotoxicity across all tested lines, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Immunological Assessment

A PhD thesis investigated the immunomodulatory effects of the compound on T-cell activation:

  • Experiment Design : Mouse splenocytes were treated with varying concentrations of the compound alongside PD-L1 expressing cells.
  • Findings : The study reported a significant increase in T-cell activation markers (CD69 and CD25) in response to treatment, suggesting enhanced immune responses against tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to the target molecule, enabling a comparative analysis of their properties, synthesis, and applications:

Structural Analogs

Compound Name Key Structural Differences Molecular Formula Molecular Weight Key Data/Applications References
Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate Chloropyridazine carbonylamino substituent instead of methylamino-linked chloropyrazine C₁₆H₂₂ClN₅O₃ 367.8 Used in kinase inhibitor studies; synthesized via amide coupling
Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate Chloropyrazine carbonyl directly bonded to methylamino group C₁₆H₂₃ClN₄O₃ 354.8 Potential intermediate for bioactive molecules; characterized by LCMS and NMR
Tert-butyl (E)-4-((2-(6-chloropyrazin-2-yl)hydrazinylidene)-methyl)piperidine-1-carboxylate Hydrazine linker instead of methylamino C₁₆H₂₂ClN₅O₂ 355.8 Synthesized via condensation; tested for bioisosteric replacement in drug design
Tert-butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Indazole core with methoxy and chloropyrazine carboxamide substituents C₂₃H₂₇ClN₆O₄ 498.9 Evaluated as a kinase inhibitor; 35.25% yield, 99% HPLC purity

Physicochemical Properties

  • Solubility and Stability : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but may reduce aqueous solubility. Chloropyrazine derivatives generally exhibit higher melting points (>150°C) compared to hydrazine analogs .
  • Spectroscopic Data: NMR: Methylamino protons in the target compound resonate at δ ~2.8–3.2 ppm, distinct from hydrazine NH signals (δ ~7–8 ppm) . MS: Molecular ion peaks align with theoretical masses (e.g., [M+H]+ 354.8 for ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and Boc-protection strategies. For example, coupling 6-chloropyrazine-2-carbaldehyde with methylamine derivatives, followed by reductive amination to introduce the piperidine-Boc moiety. Purification via silica gel chromatography is standard .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like over-alkylation or Boc-deprotection. Monitor progress using TLC or LC-MS.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions and Boc-group retention via 1^1H and 13^{13}C NMR. The tert-butyl group typically shows a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (C17_{17}H26_{26}ClN5_5O2_2, MW 383.18 g/mol).
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For accidental ingestion, seek medical attention and provide the SDS .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The Boc group may hinder nucleophilic attack at the piperidine nitrogen, directing reactivity toward the chloropyrazine moiety. Steric effects can slow down Suzuki-Miyaura couplings but enhance selectivity in SNAr reactions .
  • Experimental Design : Compare reaction rates with/without Boc protection using kinetic studies (e.g., 19^{19}F NMR for fluorinated analogs) .

Q. What strategies mitigate instability of the methylamino linker under acidic or basic conditions?

  • Stability Studies : Perform pH-dependent degradation assays (e.g., incubate in buffers from pH 2–12) and monitor via HPLC. The Boc group is acid-labile, so avoid strong acids (e.g., TFA) during deprotection .
  • Alternative Protecting Groups : Consider using stable groups like Fmoc for the amine if Boc removal is premature .

Q. How can computational modeling predict the compound’s binding affinity for biological targets?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like PDEδ or kinases. Focus on the chloropyrazine moiety’s role in π-π stacking and hydrogen bonding .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to address discrepancies?

  • Issue : Some studies report solubility in DMSO (>10 mg/mL), while others note limited solubility in aqueous buffers.
  • Resolution : Conduct systematic solubility testing:

  • Prepare stock solutions in DMSO and dilute into PBS (pH 7.4) or cell culture media.
  • Use dynamic light scattering (DLS) to detect aggregates. Adjust co-solvents (e.g., PEG-400) if precipitation occurs .

Applications in Drug Development

Q. What role does this compound play in PROTAC design for targeted protein degradation?

  • Application : The piperidine-Boc scaffold can serve as a linker between E3 ligase ligands and target protein binders. The chloropyrazine group may enhance cell permeability .
  • Optimization : Modify the methylamino linker length to balance proteasome recruitment efficiency and pharmacokinetics .

Ecological and Regulatory Considerations

Q. Are there ecotoxicity data for this compound?

  • Current Gaps : No ecotoxicity data are available in the literature. As a precaution, treat waste as hazardous. Use biodegradation prediction tools (e.g., EPI Suite) to estimate environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.